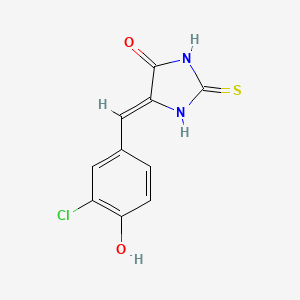
(5Z)-5-(3-chloro-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3-chloro-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group substituted with chlorine and hydroxyl groups, along with a thioxoimidazolidinone moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-chloro-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with thiosemicarbazide under specific reaction conditions. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-chloro-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bond in the benzylidene group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde or 3-chloro-4-hydroxybenzoic acid.
Reduction: Formation of 5-(3-chloro-4-hydroxybenzyl)-2-thioxoimidazolidin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(3-chloro-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and pharmaceutical research.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-chloro-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-4-hydroxybenzylidene)malonic acid
- N’-(3-chloro-4-hydroxybenzylidene)aminomethanehydrazonamide acetate
- 3-chloro-4-hydroxybenzoic acid
Uniqueness
Compared to similar compounds, (5Z)-5-(3-chloro-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one stands out due to its thioxoimidazolidinone moiety, which imparts unique chemical and biological properties. This structural feature allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7ClN2O2S |
|---|---|
Molecular Weight |
254.69 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-3-5(1-2-8(6)14)4-7-9(15)13-10(16)12-7/h1-4,14H,(H2,12,13,15,16)/b7-4- |
InChI Key |
JSFLMANINRULNX-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)NC(=S)N2)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)N2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















